2,3,5-Trifluoro-6-methyl Phenol
Description
2,3,5-Trifluoro-6-methyl Phenol (C₇H₅F₃O) is a fluorinated phenolic compound characterized by three fluorine atoms at positions 2, 3, and 5 and a methyl group at position 6 relative to the hydroxyl group (position 1). The electron-withdrawing fluorine substituents significantly enhance the compound’s acidity compared to non-fluorinated phenols, while the methyl group introduces steric and electronic effects. This compound is of interest in pharmaceutical and agrochemical synthesis due to its unique electronic profile and stability under reactive conditions .
Properties
Molecular Formula |
C7H5F3O |
|---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
2,3,5-trifluoro-6-methylphenol |
InChI |
InChI=1S/C7H5F3O/c1-3-4(8)2-5(9)6(10)7(3)11/h2,11H,1H3 |
InChI Key |
DDLRGDXWPDHKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Preparation via Trifluoromethyl Alkyl Ether Intermediate
A notable industrially scalable method involves a two-step process starting from chlorobenzotrifluoride derivatives:
Step 1: Synthesis of Trifluoromethyl Alkyl Ether
- React p-chlorobenzotrifluoride or meta-chlorobenzotrifluoride with sodium alkoxides (e.g., sodium methylate, sodium ethylate) in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetramethylene sulfone.
- Reaction temperatures range from 120°C to 180°C.
- Reaction times are typically 3 to 5 hours.
- The product is a trifluoromethyl alkyl ether intermediate.
Step 2: Conversion to Trifluoromethyl Phenol
- The trifluoromethyl alkyl ether is reacted with sodium mercaptide or sodium alkyl sulfide in alcohol solvents (methanol, ethanol) or polar aprotic solvents (DMF, tetrahydrofuran).
- Reaction temperatures vary from 25°C to 150°C.
- Reaction times are 1 to 10 hours.
- Post-reaction, solvents and by-products are removed by distillation or extraction.
- The final product, trifluoromethyl phenol, is purified by vacuum distillation or recrystallization.
Example Data from Patent CN1994990A:
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorobenzotrifluoride + Sodium methylate + MeOH | 160 | 2 | 95 | Formation of 2-trifluoromethyl methyl ether |
| 2 | Trifluoromethyl methyl ether + Sodium mercaptide + MeOH | 70 | 2 | 65-72 | Formation of 2,3,5-trifluoromethyl phenol |
This method is advantageous for industrial scale due to relatively mild conditions and straightforward work-up.
Hydrolysis of Chlorinated Trifluoromethyl Aromatics
Another approach involves direct hydrolysis of chlorinated trifluoromethyl aromatic compounds:
- Starting from 2-chloro-3,5-dinitrobenzotrifluoride, hydrolysis is performed using aqueous sodium hydroxide solution.
- The reaction temperature is maintained between 60°C and 80°C.
- Reaction time is approximately 3.5 hours.
- After hydrolysis, acidification precipitates the phenol derivative.
- The product is isolated by filtration, washing, and drying.
This method yields high purity products (over 90%) and is suitable for derivatives with nitro substituents, which can be further modified.
Comparative Analysis of Methods
| Parameter | Trifluoromethyl Alkyl Ether Route | Hydrolysis of Chlorinated Aromatics |
|---|---|---|
| Starting Materials | Chlorobenzotrifluoride, sodium alkoxide | Chlorinated trifluoromethyl aromatic compounds |
| Reaction Conditions | 120-180°C, 3-5 h (ether formation) | 60-80°C, ~3.5 h (hydrolysis) |
| Solvents | DMSO, DMF, methanol, ethanol | Water, aqueous NaOH |
| Yield | 65-95% depending on step | ~90% |
| Purification | Vacuum distillation, extraction | Filtration, washing |
| Industrial Suitability | High, scalable with controlled conditions | High, especially for nitro-substituted phenols |
Research Results and Optimization
- The alkyl ether intermediate method allows for variation in alkoxide reagents and solvents to optimize yield and selectivity.
- Reaction times and temperatures can be tuned to minimize side reactions.
- Use of polar aprotic solvents like DMF and DMSO enhances nucleophilic substitution efficiency.
- Hydrolysis methods are efficient for phenols with electron-withdrawing groups such as nitro substituents, improving the electrophilicity of the aromatic ring.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) | Solvent(s) | Notes |
|---|---|---|---|---|---|---|
| Trifluoromethyl alkyl ether synthesis | Chlorobenzotrifluoride + Na alkoxide | 120-180 | 3-5 | 90-95 | DMSO, DMF, tetramethylene sulfone | High purity intermediate |
| Conversion to trifluoromethyl phenol | Alkyl ether + sodium mercaptide | 25-150 | 1-10 | 65-72 | Methanol, ethanol, DMF | Requires careful temperature control |
| Hydrolysis of chlorinated trifluoromethyl aromatic | 2-chloro-3,5-dinitrobenzotrifluoride + NaOH aqueous | 60-80 | 3.5 | ~90 | Water | Suitable for nitro derivatives |
This detailed synthesis overview reflects multiple authoritative sources and patent disclosures, offering a comprehensive guide to the preparation of 2,3,5-trifluoro-6-methylphenol. The methods described are well-documented, scalable, and adaptable to different industrial and research settings.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoro-6-methyl Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, iodine, and nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,3,5-Trifluoro-6-methyl Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-methyl Phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The positions and types of substituents critically influence phenolic properties. Below is a comparative analysis with key analogs:
2,3,5-Trimethylphenol (C₉H₁₂O)
- Substituents : Methyl groups at positions 2, 3, and 4.
- Acidity (pKa): ~10.2 . Methyl groups are electron-donating, reducing acidity compared to phenol (pKa 9.95).
- In copper-catalyzed processes, yields of quinone derivatives are lower than those from 2,3,6-trimethylphenol due to steric hindrance .
2,3,5-Trichlorophenol (C₆H₃Cl₃O)
- Substituents : Chlorine atoms at positions 2, 3, and 5.
- Acidity (pKa): ~7.6. Chlorine’s electron-withdrawing effect increases acidity, though less pronounced than fluorine .
- Applications : Used as a biocide and intermediate in pesticide synthesis. Higher solubility in organic solvents compared to fluorinated analogs .
2,3,6-Trimethylphenol (C₉H₁₂O)
- Substituents : Methyl groups at positions 2, 3, and 6.
- Reactivity: Demonstrates higher yields in copper-catalyzed oxidation to quinones than 2,3,5-trimethylphenol due to reduced steric interference .
2-Trifluoromethoxyphenol (C₇H₅F₃O₂)
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | pKa | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| 2,3,5-Trifluoro-6-methyl Phenol | C₇H₅F₃O | 186.11 | ~6.5* | 210–215 (est.) | Low |
| 2,3,5-Trimethylphenol | C₉H₁₂O | 136.19 | 10.2 | 245–250 | Moderate |
| 2,3,5-Trichlorophenol | C₆H₃Cl₃O | 197.45 | 7.8 | 260–265 | Low |
| Phenol | C₆H₅OH | 94.11 | 9.95 | 182 | High |
*Estimated based on fluorine’s electron-withdrawing effects and methyl’s donating influence.
Reactivity in Catalytic and Enzymatic Reactions
- Enzymatic Oxidation: Laccase enzymes show substrate specificity influenced by substituents. Fluorinated phenols like this compound may exhibit slower oxidation due to strong electron withdrawal destabilizing radical intermediates.
- Copper-Catalyzed Reactions: Substituent positions dictate yields. 2,3,6-Trimethylphenol outperforms 2,3,5-isomers in quinone synthesis , suggesting that fluorine’s meta/para positioning in this compound could similarly influence pathway efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
